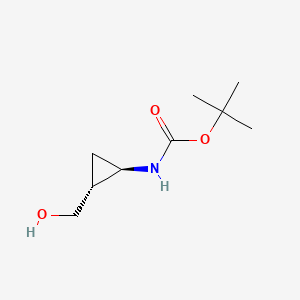

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170299-53-3 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in drug discovery, particularly as a constrained γ-amino acid surrogate and a synthon for antiviral nucleoside analogs. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and presents methodologies for similar compounds to provide a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound is a carbamate derivative featuring a cyclopropane ring, which imparts significant conformational rigidity. This structural feature is highly valuable in the design of bioactive molecules with specific three-dimensional orientations.

CAS Number Ambiguity: It is important to note that there is some discrepancy in the literature and commercial listings regarding the CAS number for the trans isomer of this compound. The most commonly cited CAS numbers are 177472-54-7 and 170299-53-3 . Researchers are advised to verify the specific isomer and corresponding CAS number from their supplier.

Table 1: Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1] |

| Appearance | Colorless to pale yellow liquid or solid; Light yellow thick paste to solid | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry place | [2] |

Table 2: Spectroscopic Data (Predicted/Exemplary)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~ 5.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, CH₂O), 2.8-3.0 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃), 0.8-1.2 (m, 1H, CH-CH₂O), 0.4-0.8 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 156.0 (C=O), 80.0 (C(CH₃)₃), 65.0 (CH₂O), 35.0 (NCH), 28.5 (C(CH₃)₃), 20.0 (CH-CH₂O), 15.0 (cyclopropyl CH₂) |

| IR (thin film) | ν ~ 3400 (O-H, N-H), 2980 (C-H), 1690 (C=O), 1170 (C-O) cm⁻¹ |

| Mass Spec (ESI+) | m/z 188.12 [M+H]⁺, 210.10 [M+Na]⁺ |

Experimental Protocols

General Synthesis

The synthesis of this compound generally involves the protection of the amino group of trans-2-(aminomethyl)cyclopropanemethanol with a tert-butoxycarbonyl (Boc) group. A common method for this transformation is the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Exemplary Protocol (based on synthesis of a similar compound):

-

Materials:

-

trans-2-(Aminomethyl)cyclopropanemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Solvent: 1,4-Dioxane/Water or Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

-

Procedure:

-

Dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq) in a suitable solvent mixture such as 2:1 1,4-dioxane and water.

-

Add a base, such as sodium bicarbonate (1.2 eq), to the solution.

-

Cool the mixture in an ice-water bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Applications in Drug Development and Research

Constrained γ-Amino Acid Surrogate

The rigid cyclopropyl scaffold mimics the backbone of a γ-amino acid, making this compound a valuable building block for peptidomimetics.[1] By incorporating this moiety, researchers can create peptides with well-defined secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs), including GABA receptors.[1] The conformational constraint can also improve metabolic stability.

Synthesis of Antiviral Nucleoside Analogs

Cyclopropyl-containing nucleoside analogs have shown promise as antiviral agents.[1] this compound serves as a key chiral synthon for the synthesis of these complex molecules. The hydroxymethyl group provides a handle for coupling with nucleobases, while the carbamate can be deprotected to reveal the amine for further functionalization.

Biochemical Probes

The compound's structure is suitable for its use in developing biochemical probes for techniques like activity-based protein profiling (ABPP).[1] The small, rigid scaffold can be incorporated into more complex molecules designed to covalently label the active sites of specific enzymes, allowing for the study of their function in complex biological systems.

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Conceptual Use as a Constrained Amino Acid

Caption: Incorporation into a peptidomimetic for enhanced receptor binding.

Activity-Based Protein Profiling (ABPP) Workflow

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

References

An In-depth Technical Guide to the Physical Properties of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a carbamate derivative featuring a unique cyclopropane ring.[1][2] This structure imparts specific stereochemical properties that are of significant interest in medicinal chemistry and organic synthesis.[1] The compound serves as a versatile building block in the development of novel therapeutic agents, particularly for neurological disorders, and also finds applications in agricultural chemistry.[2] Its molecular structure, containing both a hydrogen bond donor (hydroxyl group) and acceptor (carbamate group), allows for specific interactions with biological targets.[1] This guide provides a comprehensive overview of its physical properties, synthesis, and analytical data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | [1][2] |

| CAS Number | 170299-53-3, 177472-54-7 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | Light yellow thick paste to solid | [2] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [1][2] |

| Purity (Typical) | ≥ 97% (GC) | [2] |

| Storage Conditions | Store at 0-8°C, sealed in a dry place | [2] |

| Stability | Generally stable under standard laboratory conditions | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra are often proprietary to manufacturers, typical analytical characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: Proton NMR is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the protons of the alcohol and carbamate groups.

-

¹³C NMR: Carbon NMR would provide signals corresponding to the nine carbon atoms in the molecule, including the distinct carbons of the tert-butyl group, the cyclopropane ring, the methylene group, and the carbonyl of the carbamate.

-

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the alkyl and cyclopropyl groups, and a strong absorption for the C=O stretching of the carbamate group.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 187.12.

Experimental Protocols: Synthesis

A general method for the synthesis of this compound involves the protection of a trans-2-(aminomethyl)cyclopropylmethanol derivative with a tert-butoxycarbonyl (Boc) group.[1]

General Synthetic Procedure:

-

Starting Material: The synthesis typically begins with a suitable trans-2-(hydroxymethyl)cyclopropylamine or a related derivative.

-

Boc Protection: The amino group of the starting material is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) and a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

-

Reaction Conditions: The reaction is often carried out at room temperature or cooled in an ice bath to control the exothermic reaction.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction to separate the product from the aqueous phase. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical and Biological Profile of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a versatile bifunctional molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive hydroxymethyl group and a protected amine on a rigid cyclopropyl scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a summary of its known solubility characteristics, a detailed protocol for experimental solubility determination, a generalized synthetic workflow, and an illustrative signaling pathway relevant to a related class of compounds.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [Qualitative mentions in literature] |

| Ethanol | Soluble | [Qualitative mentions in literature] |

Note: The term "Soluble" indicates that the compound is likely to dissolve in these solvents under standard laboratory conditions, but specific concentration limits have not been formally reported.

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, the following is a detailed, standardized protocol for determining the solubility of this compound in various solvents. This protocol is based on established methods for solubility assessment of organic compounds.[3][4][5][6][7]

Objective: To determine the quantitative solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., dichloromethane, ethanol, methanol, ethyl acetate, acetone, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of a selected solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas with the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Experimental Workflow for Solubility Determination

Synthesis Methodology

A detailed, step-by-step synthesis protocol for this compound is not consistently reported across publicly available literature. However, the general synthetic strategy involves the reaction of a suitable cyclopropyl precursor with a tert-butoxycarbonyl (Boc) protecting group source.

Generalized Synthesis Workflow:

Biological Activity and Potential Signaling Pathway

Specific signaling pathways directly involving this compound have not been elucidated in the available literature. However, the structurally related class of cyclopropyl carboxamides has been identified as having antimalarial activity through the inhibition of cytochrome b, a key component of the mitochondrial electron transport chain in Plasmodium falciparum.[8][9] The following diagram illustrates a generalized pathway for the inhibition of cytochrome b by a cyclopropyl-containing compound.

Disclaimer: This diagram represents a potential mechanism of action for a related class of compounds and is provided for illustrative purposes. The actual biological target and signaling pathway of this compound may differ.

Generalized Signaling Pathway for Cytochrome b Inhibition

Conclusion

This compound remains a compound of significant interest for synthetic and medicinal chemistry. While quantitative solubility data is lacking, this guide provides a robust experimental protocol for its determination. The generalized synthetic workflow and the illustrative signaling pathway of a related compound class offer valuable insights for researchers working with this molecule. Further studies are warranted to fully characterize its physicochemical properties and elucidate its specific biological activities.

References

- 1. Buy this compound (EVT-1512994) | 177472-54-7 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key intermediate in organic synthesis and pharmaceutical research. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic data, and outlines a detailed experimental protocol for its synthesis and purification. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile molecule.

Introduction

This compound, a carbamate derivative featuring a unique cyclopropyl scaffold, serves as a valuable building block in the synthesis of complex organic molecules and novel therapeutic agents.[1] Its distinct structural characteristics, including the presence of a reactive hydroxymethyl group and a stable tert-butoxycarbonyl (Boc) protecting group, make it an attractive intermediate for creating diverse molecular architectures. The trans-stereochemistry of the cyclopropane ring plays a significant role in determining the spatial orientation of its substituents, which can be crucial for molecular recognition and biological activity. This guide offers a detailed examination of its structural features through spectroscopic analysis and provides practical methodologies for its laboratory preparation.

Physicochemical Properties

This compound is typically a light yellow, thick paste or solid at room temperature.[2] It is soluble in a range of organic solvents. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| CAS Number | 177472-54-7 | |

| Appearance | Light yellow thick paste to solid | [2] |

| Storage Conditions | 0-8°C | [2] |

Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the protons of the tert-butyl group, the cyclopropyl ring, the hydroxymethyl group, and the carbamate N-H.

-

δ ~1.45 ppm (singlet, 9H): This prominent singlet is characteristic of the nine equivalent protons of the tert-butyl group.

-

δ ~0.4-1.0 ppm (multiplets, 3H): These complex signals in the upfield region correspond to the three protons on the cyclopropane ring. The trans-configuration influences the coupling constants between these protons.

-

δ ~2.5-2.8 ppm (multiplet, 1H): This signal is attributed to the proton attached to the nitrogen-bearing carbon of the cyclopropane ring.

-

δ ~3.4-3.6 ppm (multiplet, 2H): These signals arise from the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

-

δ ~4.8-5.2 ppm (broad singlet, 1H): This broad signal corresponds to the carbamate N-H proton. Its chemical shift can be variable and concentration-dependent.

-

Variable (broad singlet, 1H): A broad signal for the hydroxyl proton (-OH) is also expected, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Carbon Assignment |

| ~156 | C=O (carbamate) |

| ~79 | C(CH₃)₃ (quaternary carbon of tert-butyl group) |

| ~65 | -CH₂OH (hydroxymethyl carbon) |

| ~30 | CH-NH (cyclopropyl carbon attached to nitrogen) |

| ~28 | C(CH₃)₃ (methyl carbons of tert-butyl group) |

| ~20 | CH-CH₂OH (cyclopropyl carbon attached to hydroxymethyl) |

| ~15 | CH₂ (cyclopropyl methylene carbon) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl group |

| ~3300 (broad) | N-H stretch | Carbamate |

| ~2970 | C-H stretch | Aliphatic (tert-butyl, cyclopropyl) |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1170 | C-O stretch | Carbamate/Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M]⁺: m/z = 187.12

-

Expected [M+H]⁺: m/z = 188.13

-

Key Fragmentation Ions:

-

m/z = 132: Loss of the tert-butyl group ([M - C₄H₉]⁺)

-

m/z = 88: Cleavage of the carbamate group

-

m/z = 57: tert-butyl cation ([C₄H₉]⁺)

-

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure involves the Boc-protection of trans-2-(aminomethyl)cyclopropanemethanol.

Materials:

-

trans-2-(aminomethyl)cyclopropanemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve trans-2-(aminomethyl)cyclopropanemethanol in dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

Conclusion

This technical guide has provided a detailed structural analysis of this compound. The comprehensive physicochemical and spectroscopic data, coupled with a reliable experimental protocol, will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The unique structural attributes of this molecule position it as a key intermediate for the development of innovative chemical entities with potential therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Data for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. All presented data is meticulously compiled from reliable sources to support research and development efforts.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS Number: 170299-53-3).[1][2]

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.76 | A of AB quartet | 18.1 | 1H | NH |

| 4.69 | B of AB quartet | 18.1 | 1H | NH |

| 3.65-3.55 | m | 1H | CH-O | |

| 3.45-3.35 | m | 1H | CH-O | |

| 2.55-2.45 | m | 1H | CH-N | |

| 1.44 | s | 9H | C(CH₃)₃ | |

| 1.30-1.20 | m | 1H | CH₂ (cyclopropyl) | |

| 0.85-0.75 | m | 1H | CH₂ (cyclopropyl) | |

| 0.65-0.55 | m | 1H | CH (cyclopropyl) | |

| 0.50-0.40 | m | 1H | CH (cyclopropyl) |

Note: Data extracted from a study by Boddaert et al. (2019) on the synthesis of related peptide structures.

Table 2: Other Spectroscopic Data

| Spectroscopic Technique | Observed Peaks/Values |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol adapted from the literature.

Synthesis of Tert-butyl (trans-2-(hydroxymethyl)cyclopropyl)carbamate

A detailed experimental procedure for the synthesis of the title compound is provided in the supporting information of the publication by Boddaert, T., et al. titled "A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides."[3] The synthesis involves the preparation of a key intermediate followed by its conversion to the final product.

General Procedure:

The synthesis generally begins with the formation of a protected aminocyclopropane derivative. A key step involves the selective deprotection of a functional group to allow for the introduction of the hydroxymethyl moiety. For instance, a protected trans-2-aminocyclopropanecarboxylic acid can be reduced to the corresponding alcohol. The amine is typically protected with a tert-butoxycarbonyl (Boc) group.

Example Synthetic Step (Reduction):

To a solution of a Boc-protected trans-2-aminocyclopropanecarboxylic acid ester in a suitable solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product. The product is then purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

The following diagrams illustrate the general synthetic workflow for obtaining this compound.

Caption: General synthetic workflow for the preparation of the target compound.

Caption: Detailed experimental workflow for the synthesis and purification.

References

Chemical Stability of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a key building block in organic and medicinal chemistry, is integral to the synthesis of novel therapeutic agents. Its unique structure, featuring a cyclopropyl ring and a tert-butoxycarbonyl (Boc) protecting group, imparts specific chemical properties that are crucial for its application in multi-step syntheses. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment. Understanding the stability profile of this compound is paramount for ensuring its integrity, optimizing reaction conditions, and meeting regulatory standards in drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 170299-53-3 | [1] |

| Molecular Formula | C9H17NO3 | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Light yellow thick paste to solid | Chem-Impex |

| Storage Conditions | 0-8°C, sealed in a dry place | Chem-Impex,[1] |

Chemical Stability Profile

The chemical stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while it exhibits greater stability in neutral to basic environments.[2] The presence of the cyclopropyl and hydroxymethyl moieties may also influence the molecule's overall reactivity and degradation pathways.

pH-Dependent Stability

The carbamate linkage in the title compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the medium.

-

Acidic Conditions: Under acidic conditions, the Boc group is readily cleaved. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a stable tert-butyl cation. This leads to the release of isobutylene and carbon dioxide, yielding the free amine, trans-(2-hydroxymethyl)cyclopropylamine.[2][3] Prolonged exposure to even mild acids should be avoided.[2]

-

Neutral Conditions: The compound is generally stable at a neutral pH with minimal degradation expected.[2]

-

Basic Conditions: The Boc group is generally stable towards most bases, and minimal degradation is expected under typical basic conditions.[2][4] However, some carbamates can undergo hydrolysis under strong basic conditions, although this is less common for Boc-protected amines compared to other carbamate types.[5]

Thermal Stability

The Boc protecting group is known to be thermally labile. Deprotection can occur at elevated temperatures, even in the absence of a catalyst, through a fragmentation mechanism that produces the corresponding amine, isobutylene, and carbon dioxide.[6] Studies on other Boc-protected amines have shown that thermal deprotection can occur at temperatures ranging from 150°C to 300°C, depending on the solvent and the structure of the molecule.[7][8] Therefore, it is crucial to avoid exposing this compound to high temperatures during synthesis, purification, and storage.

Photostability

Oxidative Stability

The potential for oxidative degradation should also be assessed. The molecule could be susceptible to oxidation at the hydroxymethyl group or potentially at the cyclopropyl ring under strong oxidizing conditions. Forced degradation studies using oxidizing agents such as hydrogen peroxide are necessary to determine this aspect of its stability profile.

Predicted Degradation Pathways

Based on the known reactivity of the Boc protecting group and the other functional moieties, the following degradation pathways are proposed for this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] The following are detailed experimental protocols for assessing the stability of this compound under various stress conditions.

General Experimental Workflow

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[3]

Stress Conditions

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] Neutralize the sample with a suitable base before analysis.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[3] Neutralize the sample with a suitable acid before analysis.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 48 hours.[5]

-

Thermal Degradation : Expose the solid compound to dry heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent before analysis.

-

Photolytic Degradation : Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark to assess for any thermally induced degradation.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[5] This method must be able to separate the parent compound from all its degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.[3]

Table of Predicted Stability and Stress Conditions

| Stress Condition | Reagents and Conditions | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Unstable | trans-(2-hydroxymethyl)cyclopropylamine, Isobutylene, CO2 |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Generally Stable | Minimal degradation expected |

| Oxidative Degradation | 3% H2O2, RT, 48h | Potentially Unstable | Oxidized derivatives (e.g., aldehyde or carboxylic acid at the hydroxymethyl position) |

| Thermal Degradation | Solid, 80°C, 72h | Potentially Unstable | trans-(2-hydroxymethyl)cyclopropylamine, Isobutylene, CO2 |

| Photolytic Degradation | ICH Q1B conditions | Expected to be Stable | To be determined experimentally |

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the involvement of this compound or its degradation products in specific signaling pathways or their direct biological interactions. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity of the final products will depend on their unique structures.

Conclusion

This compound is a valuable synthetic intermediate that exhibits predictable stability based on the well-characterized reactivity of its tert-butoxycarbonyl protecting group. It is most susceptible to degradation under acidic and high-temperature conditions, leading to deprotection to the corresponding free amine. The compound is generally stable under neutral and basic conditions. For its effective use in research and drug development, it is imperative to adhere to the recommended storage conditions and to perform comprehensive forced degradation studies to understand its full stability profile and to develop appropriate analytical methods for its quality control. The experimental protocols and predictive stability information provided in this guide serve as a robust starting point for these critical activities.

References

- 1. This compound - CAS:170299-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Commercial Suppliers and Synthetic Insights for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, a valuable building block in pharmaceutical and chemical research. Additionally, it outlines a generalized experimental protocol for its synthesis, based on established chemical principles, and presents a logical workflow for supplier selection.

Commercial Supplier Data

This compound (CAS No. 170299-53-3) is available from a range of commercial suppliers.[1] The following table summarizes key quantitative data from various vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd. | CB02269 | 97% | 100mg, 250mg, 1g, 5g | $223.00 (100mg), $371.00 (250mg), $804.00 (1g), $2572.00 (5g) |

| Chem-Impex | 2269 | ≥ 97% (GC) | Not specified | Inquiry required |

| Dana Bioscience | BD00742728 | Not specified | 250mg, 1g | $517.60 (250mg), $1,554.00 (1g) |

| Echemi | Not specified | Not specified | Not specified | Inquiry required |

| XD BIOCHEMS | Not specified | Not specified | Not specified | Inquiry required |

Experimental Protocol: Generalized Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be outlined based on common organic chemistry methodologies. The synthesis would likely involve the reaction of a suitable cyclopropyl alcohol derivative with a tert-butyl carbamate source.[1]

Reaction Scheme:

(trans-2-aminocyclopropyl)methanol + Di-tert-butyl dicarbonate (Boc)₂O → this compound

General Procedure:

-

Starting Material Preparation: The key starting material, (trans-2-aminocyclopropyl)methanol, would first need to be synthesized or procured.

-

Reaction Setup: The (trans-2-aminocyclopropyl)methanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), a common reagent for introducing the Boc protecting group, is added to the solution, typically at room temperature or cooled in an ice bath to manage any potential exotherm. A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Workup: Once the reaction is complete, the reaction mixture is typically quenched with water or a mild aqueous acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The crude product obtained after solvent evaporation is purified, most commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a chemical reagent involves several critical steps to ensure the quality, reliability, and cost-effectiveness of the procurement. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the selection of a commercial chemical supplier.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural features, including the constrained cyclopropane ring and the protected amine, make it a valuable component in the design of novel therapeutic agents. It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[2] The hydroxymethyl group provides a handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

References

The Cyclopropane Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique stereoelectronic properties, stemming from significant ring strain and the distinct nature of its carbon-carbon bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This guide provides a comprehensive overview of the role of cyclopropane in drug design, from its fundamental characteristics to its application in marketed pharmaceuticals, supported by experimental insights and quantitative data.

Physicochemical Properties and Stereoelectronic Features

The cyclopropane ring's high degree of ring strain (approximately 27.5 kcal/mol) and bent carbon-carbon bonds, which possess significant p-character, are central to its utility in medicinal chemistry.[1] These features bestow upon it a unique, rigid, and three-dimensional structure that can significantly influence a molecule's conformation and interactions with biological targets.[2]

Key Physicochemical Characteristics:

-

Rigidity and Planarity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid scaffold that can lock flexible molecules into a specific, bioactive conformation.[1][3] This pre-organization can lead to a more favorable entropic contribution to binding affinity.[4][5]

-

Electronic Nature: The C-C bonds have enhanced π-character, making the cyclopropane ring electronically similar to an alkene in some contexts.[1] The C-H bonds are shorter and stronger than those in typical alkanes.[1][3]

-

Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance a drug's ability to cross cellular membranes.[6]

The Cyclopropane Moiety as a Bioisostere

Bioisosterism, the substitution of one chemical group with another that produces a similar biological response, is a fundamental strategy in drug design. The cyclopropane ring serves as an effective bioisostere for several common functional groups, offering a means to fine-tune a drug's properties while retaining or enhancing its desired activity.

-

Alkene and Alkyne Isostere: The rigid, planar nature of the cyclopropane ring makes it an excellent replacement for double and triple bonds, often with increased metabolic stability.[7]

-

gem-Dimethyl Group Isostere: The tetrahedral-like arrangement of substituents on a cyclopropane ring can mimic the spatial arrangement of a gem-dimethyl group. This substitution can improve metabolic stability by blocking sites of oxidation and can also influence binding affinity.[1]

-

Phenyl Ring Isostere: In certain contexts, the cyclopropane ring can act as a non-aromatic bioisostere for a phenyl ring, particularly when the primary role of the aromatic ring is to provide a specific spatial arrangement of substituents. This can lead to improved solubility and metabolic profiles.[1][8][9]

Impact on Pharmacokinetic Properties

The incorporation of a cyclopropane ring can have a profound and positive impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of introducing a cyclopropane moiety is the enhancement of metabolic stability.[10] The robust C-C bonds of the cyclopropane ring are generally resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10] This resistance to metabolism can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[2]

Modulation of Physicochemical Properties for Improved ADME

The lipophilicity and conformational rigidity imparted by the cyclopropane ring can influence a drug's solubility, permeability, and plasma protein binding. These factors are critical for achieving optimal oral bioavailability and distribution to the target tissues.

Cyclopropane in Conformational Restriction and Potency Enhancement

By locking a flexible molecule into its bioactive conformation, the cyclopropane ring can significantly enhance binding affinity and potency.[2] This conformational constraint reduces the entropic penalty associated with the binding of a flexible ligand to its receptor.[4][5]

Case Studies of Cyclopropane-Containing Drugs

The successful application of cyclopropane in medicinal chemistry is evidenced by its presence in numerous marketed drugs across various therapeutic areas.

Boceprevir: An HCV Protease Inhibitor

Boceprevir (Victrelis®) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[11] The cyclopropane moiety in boceprevir is part of a bicyclic proline mimetic that plays a crucial role in fitting into the S2 pocket of the protease.[11]

Ticagrelor: An Antiplatelet Agent

Ticagrelor (Brilinta®) is a direct-acting and reversible P2Y12 receptor antagonist used to prevent thrombotic events.[12] The cyclopropane ring in ticagrelor is part of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is crucial for its binding to the receptor.

Nirmatrelvir: An Antiviral for COVID-19

Nirmatrelvir, a component of Paxlovid™, is an inhibitor of the SARS-CoV-2 main protease (Mpro). The drug features a rigid bicyclic non-canonical amino acid with a fused cyclopropyl ring, which mimics a leucine residue and contributes to its potent inhibitory activity.[13]

Quantitative Data on the Impact of Cyclopropane

The following tables summarize quantitative data illustrating the effects of incorporating a cyclopropane ring on various drug properties.

Table 1: Impact of Cyclopropane on Potency (IC50 Values)

| Compound/Target | Analogue without Cyclopropane (IC50) | Analogue with Cyclopropane (IC50) | Fold Improvement | Reference |

| ALK Inhibitor | Fragment F-7: 51 µM | Compound D-3: Not specified, but part of optimization | - | [8][14] |

| HCV NS3/4A Protease Inhibitor | Not specified | Boceprevir: Potent inhibitor | - | [11] |

| P2Y12 Receptor Antagonist | Not specified | Ticagrelor: Potent antagonist | - | [12] |

Table 2: Pharmacokinetic Parameters of Cyclopropane-Containing Drugs

| Drug | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference |

| Nirmatrelvir (with Ritonavir) | ~3 | 3.43 | - | [15][16] |

| Nirmatrelvir (in ESRD patients) | - | 4.56 - 7.90 | - | [17] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Cyclopropane C-C bond length | 1.51 Å | [1][3] |

| Cyclopropane Ring Strain | ~27.5 kcal/mol | [1] |

| Heptyl-cyclopropane logP | ~3.757 | [6] |

Experimental Protocols

Synthesis of Cyclopropane Moieties: The Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid reagent.

General Protocol for Simmons-Smith Cyclopropanation:

-

Preparation of the Zinc-Copper Couple: In a flask equipped with a reflux condenser, zinc dust is activated by treatment with a copper salt (e.g., copper(I) chloride or copper(II) acetate) in a suitable solvent like diethyl ether, often with gentle heating.

-

Cyclopropanation Reaction: To the freshly prepared zinc-copper couple suspended in an appropriate solvent (e.g., diethyl ether or dichloromethane), the alkene substrate is added, followed by the dropwise addition of diiodomethane. The reaction is typically stirred at room temperature or with gentle reflux.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.

In Vitro Metabolic Stability Assay

This assay is crucial for evaluating the susceptibility of a compound to metabolism by liver enzymes.

Workflow for Microsomal Stability Assay:

Detailed Protocol for Microsomal Stability Assay:

-

Preparation of Reagents: A stock solution of the test compound is prepared, typically in DMSO. Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer. A solution of the cofactor NADPH is also prepared.[2][11][18][19]

-

Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of NADPH.[2][11][18][19]

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[2][11][18][19]

-

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[2][11][18][19]

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[2][11][18][19]

-

Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[2][11][18][19]

Conclusion

The cyclopropane ring is a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, stereochemical control, and metabolic stability. Its strategic incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for the construction of complex cyclopropane derivatives continue to advance, the application of this versatile three-membered ring in the design of next-generation therapeutics is poised to expand even further. This guide has provided a technical overview of the core principles and practical applications of cyclopropane in drug discovery, intended to aid researchers and scientists in harnessing the full potential of this remarkable structural motif.

References

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 16. Preparation method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropylamines from Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamines are valuable structural motifs frequently incorporated into pharmaceutical and agrochemical compounds due to their unique conformational properties and metabolic stability. This document provides a detailed protocol for the synthesis of substituted cyclopropylamines starting from the readily available building block, Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate. The synthesis proceeds through a two-step sequence involving the oxidation of the primary alcohol to an aldehyde, followed by reductive amination. This application note outlines two reliable methods for the initial oxidation step: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and broad functional group tolerance. The subsequent reductive amination is carried out using sodium triacetoxyborohydride (STAB), a selective and gentle reducing agent.

Overall Reaction Scheme

The overall synthetic strategy involves two key transformations:

-

Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, Tert-butyl trans-(2-formyl)cyclopropylcarbamate.

-

Reductive Amination: The intermediate aldehyde undergoes a one-pot reaction with a primary or secondary amine in the presence of a reducing agent to yield the target cyclopropylamine derivative.

Caption: Overall synthetic pathway from the starting alcohol to the final amine.

Experimental Protocols

Part 1: Oxidation of this compound

Two effective methods for the oxidation of the starting alcohol to the aldehyde are presented below. The choice of method may depend on the availability of reagents and the scale of the reaction.

Protocol 1A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[1][2][3][4]

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

Add anhydrous dichloromethane (DCM) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the flask, ensuring the internal temperature does not rise significantly.

-

After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate. The crude product is often used in the next step without further purification.

Protocol 1B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method using a hypervalent iodine reagent.[5][6]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate.

Part 2: Reductive Amination of Tert-butyl trans-(2-formyl)cyclopropylcarbamate

This one-pot procedure is a highly efficient method for the synthesis of a wide range of secondary and tertiary amines.[7][8][9][10][11]

Materials:

-

Crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate (from Part 1)

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, for less reactive amines)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the crude Tert-butyl trans-(2-formyl)cyclopropylcarbamate (1.0 equivalent) in DCE or DCM.

-

Add the desired primary or secondary amine (1.1 equivalents) to the solution. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3-24 hours.

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate.

Data Presentation

The following table summarizes representative yields for the two-step synthesis based on similar transformations reported in the literature. Actual yields may vary depending on the substrate and reaction conditions.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1A | Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95 |

| 1B | DMP Oxidation | Dess-Martin Periodinane | 90-98 |

| 2 | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 70-90 |

Experimental Workflow and Logic

The synthesis is designed as a straightforward and high-yielding sequence. The workflow minimizes purification of the intermediate aldehyde, which can be unstable.

Caption: A step-by-step workflow for the synthesis of cyclopropylamines.

Conclusion

The protocols described provide a reliable and versatile methodology for the synthesis of a diverse range of cyclopropylamines from this compound. The choice between Swern and Dess-Martin oxidation for the initial step allows for flexibility based on laboratory resources. The subsequent reductive amination with sodium triacetoxyborohydride is a robust method applicable to a wide array of primary and secondary amines, making this synthetic route highly valuable for the generation of novel chemical entities in drug discovery and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Notes and Protocols for Boc Protection of trans-2-(hydroxymethyl)cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the protection of the primary amine in trans-2-(hydroxymethyl)cyclopropylamine using di-tert-butyl dicarbonate (Boc₂O). The resulting product, tert-butyl trans-(2-(hydroxymethyl)cyclopropyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the cyclopropylamine motif is prevalent.[1][2][3]

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[4][5] The protection of the amino group in trans-2-(hydroxymethyl)cyclopropylamine is generally chemoselective for the more nucleophilic amine over the hydroxyl group.[6] This protocol outlines a common and effective method for this transformation.

Reaction Principle

The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate.[4][5] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[4][5] The lone pair of the nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate.[4][5]

Chemical Equation:

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of primary amines, which are applicable to trans-2-(hydroxymethyl)cyclopropylamine.

| Parameter | Value/Condition | Notes |

| Starting Material | trans-2-(hydroxymethyl)cyclopropylamine | - |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 equivalents |

| Base | Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃) | 1.1 - 1.5 equivalents |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system (e.g., Dioxane/Water) | - |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | > 90% | High yields are generally expected for this type of reaction. |

Experimental Protocol

This protocol describes a standard procedure for the Boc protection of trans-2-(hydroxymethyl)cyclopropylamine.

Materials:

-

trans-2-(hydroxymethyl)cyclopropylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Appropriate TLC eluent (e.g., 30-50% Ethyl Acetate in Hexanes)

-

Visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

-

In a round-bottom flask, dissolve trans-2-(hydroxymethyl)cyclopropylamine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (1.2 eq) to the solution and stir until it is dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In one portion, add di-tert-butyl dicarbonate (1.1 eq) to the cooled, stirring solution.[7]

-

Allow the reaction mixture to slowly warm to room temperature and continue to stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

To the remaining aqueous slurry, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.[7]

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl trans-(2-(hydroxymethyl)cyclopropyl)carbamate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

Caption: Workflow for the Boc protection of trans-2-(hydroxymethyl)cyclopropylamine.

Signaling Pathway of Boc Protection

Caption: Generalized mechanism for the Boc protection of a primary amine.

References

Application Notes and Protocols: The Role of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a pivotal chiral building block in the synthesis of potent antiviral therapeutics, most notably the Hepatitis C Virus (HCV) NS3/4A protease inhibitors boceprevir and telaprevir. Its rigid cyclopropyl scaffold and strategically placed functional groups play a crucial role in orienting the pharmacophore for optimal binding to the viral protease active site. This document provides detailed application notes on the utility of this intermediate and comprehensive protocols for its incorporation into antiviral drug synthesis, supported by quantitative data and visual representations of the synthetic pathways.

Introduction

The cyclopropyl group is a privileged motif in medicinal chemistry, imparting conformational rigidity and metabolic stability to drug candidates. This compound, with its defined stereochemistry and orthogonal protecting groups (Boc- and hydroxyl), serves as a versatile synthon for introducing this valuable moiety. Its application has been particularly successful in the development of inhibitors for the HCV NS3/4A serine protease, a key enzyme in the viral replication cycle.[1][2] This document outlines the synthesis of key intermediates derived from this carbamate and their subsequent elaboration into complex antiviral agents.

Application in Antiviral Drug Synthesis

The primary application of this compound is in the synthesis of peptidomimetic inhibitors that target viral proteases. The trans-substitution on the cyclopropane ring is critical for establishing the correct vectoral orientation of substituents to interact with the S1 and S2 binding pockets of the HCV protease. The Boc-protected amine allows for controlled peptide coupling reactions, while the hydroxyl group can be activated or modified for subsequent transformations.

Synthesis of Boceprevir Intermediate

A key fragment in the synthesis of Boceprevir is the bicyclic [3.1.0]proline moiety.[3][4] While not directly synthesized from the title compound, understanding its synthesis provides context for the importance of cyclopropyl derivatives in these antivirals. A chemoenzymatic approach involving an amine oxidase-catalyzed desymmetrization has been developed for its efficient production.[3][4]

Synthesis of Telaprevir Intermediate

In the synthesis of Telaprevir, a related cyclopropyl-containing intermediate is crucial. The synthesis involves the coupling of a protected cyclopropyl amino acid with other fragments of the final molecule. The use of multicomponent reactions has been explored to enhance the efficiency of the synthesis.[5][6]

Experimental Protocols

The following protocols are compiled from various sources to provide a representative synthesis of key intermediates and final compounds.

Protocol 1: Oxidation of this compound to the Corresponding Aldehyde

This initial step activates the cyclopropyl building block for subsequent coupling reactions.

Reaction Scheme:

Reagents and Materials:

-

This compound

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., TEMPO/NaOCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography.

Protocol 2: Reductive Amination to Incorporate the Cyclopropyl Moiety

This protocol describes a general method for coupling the cyclopropyl aldehyde with an amine, a common step in building the backbone of peptidomimetic inhibitors.

Reaction Scheme:

Reagents and Materials:

-

(1R,2S)-1-(Boc-amino)cyclopropane-2-carbaldehyde

-

Primary or secondary amine

-

Sodium triacetoxyborohydride or sodium cyanoborohydride

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the amine in DCE, add the (1R,2S)-1-(Boc-amino)cyclopropane-2-carbaldehyde.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for key synthetic steps involved in the synthesis of HCV protease inhibitors utilizing cyclopropyl intermediates. Data has been compiled and averaged from multiple sources for illustrative purposes.

Table 1: Synthesis of Boceprevir Key Intermediates

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Boc2O, Et3N | DCM | 95 | >98 |

| 2 | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | (1R,2S,5S)-N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | 1. LDA, THF; 2. (S)-N-((R)-1-phenylethyl)formamide | THF | 78 | >99 (d.r.) |